3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-YL)prop-2-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one is a chemical compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their significant applications in medicinal chemistry and material science.
Vorbereitungsmethoden
The synthesis of 3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one typically involves the reaction of thiophene derivatives with appropriate sulfanyl and hydroxyethyl groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity .
Analyse Chemischer Reaktionen
3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiol derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
When compared to other thiophene derivatives, 3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one stands out due to its unique combination of sulfanyl and hydroxyethyl groups. Similar compounds include:
- 3,3-Bis[(2-hydroxyethyl)sulfanyl]-2-propanol
- 3-(2-hydroxyethylsulfanyl)thiophene
- 2,3-Bis[(2-hydroxyethyl)sulfanyl]thiophene
These compounds share structural similarities but differ in their specific functional groups and overall reactivity, which can influence their applications and properties .
Eigenschaften
CAS-Nummer |
61299-70-5 |
---|---|
Molekularformel |
C11H14O3S3 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
3,3-bis(2-hydroxyethylsulfanyl)-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C11H14O3S3/c12-3-6-16-11(17-7-4-13)8-9(14)10-2-1-5-15-10/h1-2,5,8,12-13H,3-4,6-7H2 |
InChI-Schlüssel |
IUPOEXVNVOPFDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C(=O)C=C(SCCO)SCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.